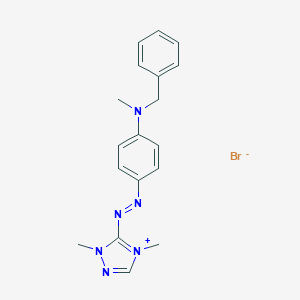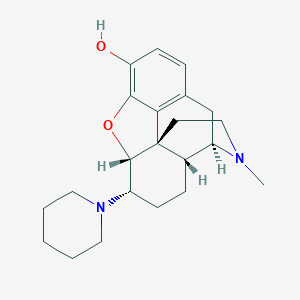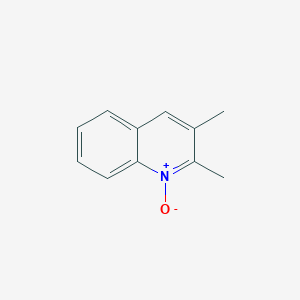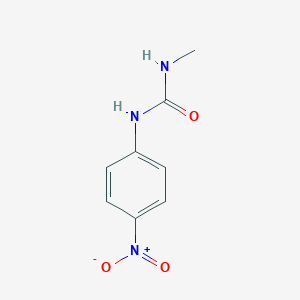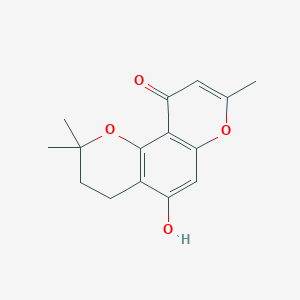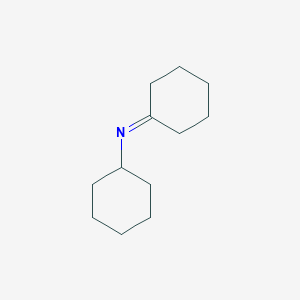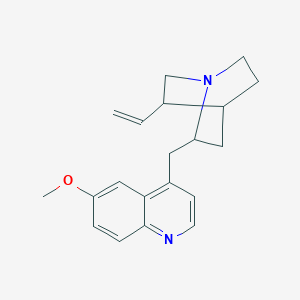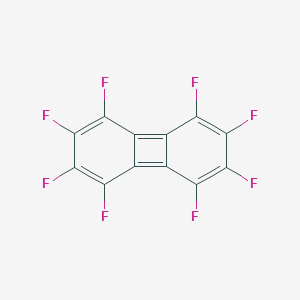
Octafluorobiphenylene
Übersicht
Beschreibung
Octafluorobiphenylene is a chemical compound with the molecular formula C12F8 . It has an average mass of 296.116 Da and a monoisotopic mass of 295.987213 Da .
Synthesis Analysis
The synthesis of Octafluorobiphenylene has been studied in the context of creating conjugated polymers. A Pd-catalyzed cross-dehydrogenative-coupling reaction of 2,2’,3,3’,5,5’,6,6’-octafluorobiphenyl with thiophene analogues was used . This synthetic protocol avoided the use of prefunctionalized starting monomers, allowing straightforward access to an alternating π-conjugated polymer .Molecular Structure Analysis
The molecular structure of Octafluorobiphenylene is characterized by its formula C12F8 . Further details about its structure can be obtained from resources like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving Octafluorobiphenylene have been studied in the context of synthesizing conjugated polymers . The addition of K2CO3 to the catalytic system promotes the cross-coupling reaction and suppresses the undesired homocoupling reaction .Physical And Chemical Properties Analysis
Octafluorobiphenylene has a density of 1.8±0.1 g/cm3, a boiling point of 277.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 54.6±0.3 cm3, and its index of refraction is 1.591 .Wissenschaftliche Forschungsanwendungen
Application in Crystal Engineering
Scientific Field
Crystal Engineering
Summary of Application
Octafluorobiphenylene is utilized in crystal engineering to form co-crystals with ditopic Lewis bases . This application leverages the molecule’s ability to act as a ditopic chalcogen bond donor, which is crucial for creating specific intermolecular interactions.
Methods of Application
The method involves combining octafluorobiphenylene with ditopic Lewis bases such as 4,4′-bipyridylethane to form co-crystals. The process is characterized by shorter and more linear chalcogen bonding interactions, with Se•••N distances down to 2.958 Å at 150 K .
Results
The results indicated a robust 1D chalcogen-bonded motif in co-crystals, with improved strength and predictability of interactions compared to similar molecules .
Application in Materials Science
Scientific Field
Materials Science
Summary of Application
In materials science, octafluorobiphenylene is a key component in the synthesis of conjugated polymers via Pd-catalyzed cross-dehydrogenative-coupling reactions . These polymers are significant for their potential use in electronic devices.
Methods of Application
The synthesis involves a mixture of Pd(OAc)2, Ag2CO3, PivOH, K2CO3, octafluorobiphenylene, and 2-butylthiophene stirred in anhydrous DMF and DMSO at 100 °C under a nitrogen atmosphere .
Results
The resulting polymers exhibit desirable properties for electronic applications, such as photoluminescence and estimated HOMO energy levels determined by photoelectron yield spectroscopy .
Application in Pharmaceuticals
Scientific Field
Pharmaceutical Sciences
Summary of Application
Octafluorobiphenylene’s derivatives are explored for their potential in drug delivery systems, particularly in polymer blends that can enhance the functionality and performance of pharmaceutical products .
Methods of Application
The application involves blending octafluorobiphenylene derivatives with approved polymers to create new materials with improved characteristics for drug delivery .
Results
The use of these blends in pharmaceutical products aims to address drug delivery challenges, such as bioavailability enhancement, while adhering to safety standards .
Application in Electronics
Scientific Field
Electronics
Summary of Application
In the field of electronics, octafluorobiphenylene is used in the development of conjugated polymers with near-infrared optical absorption, which are essential for various technologies like organic photovoltaics and electrochromic devices .
Methods of Application
The structural design of these polymers is tailored to broaden the optical absorption to the near-infrared region, enabling new capabilities in photon harvesting and energy level tuning for charge transport .
Results
The advancements in polymer structures have led to significant improvements in device applications, demonstrating the versatility of octafluorobiphenylene-based materials .
Application in Chemical Synthesis
Scientific Field
Chemical Synthesis
Summary of Application
Octafluorobiphenylene is synthesized for use in various chemical reactions, including its conversion into heptafluoro-methoxybiphenylene, which has implications for further chemical processing .
Methods of Application
The synthesis process involves the pyrolysis of tetrafluorophthalic anhydride, followed by reactions with sodium methoxide or potassium hydroxide and diazomethane .
Results
The synthesis yields specific fluorinated biphenylene derivatives, with detailed structural confirmation provided by 19F NMR studies .
Application in Environmental Science
Scientific Field
Environmental Science
Summary of Application
Octafluorobiphenylene-related compounds, as part of the per- and polyfluoroalkyl substances (PFAS) group, are studied for their environmental impact and potential uses in soil remediation and other environmental applications .
Methods of Application
The environmental applications involve assessing the persistence and degradation products of PFAS, including octafluorobiphenylene derivatives, to understand their impacts on human and environmental health .
Results
The studies contribute to a broader understanding of PFAS uses and inform strategies for finding PFAS-free alternatives, prioritizing environmental safety .
These six applications showcase the versatility of octafluorobiphenylene in various scientific fields, demonstrating its importance in advancing technology and addressing environmental concerns. The detailed descriptions and results highlight the molecule’s potential and the ongoing research to optimize its use in diverse applications.
Application in Nanoparticle Synthesis
Summary of Application
Octafluorobiphenylene is investigated for its role in the synthesis of nanoparticles, which are critical in various sectors like environmental science, agriculture, and biomedicine .
Methods of Application
The compound can be used to influence the surface properties of nanoparticles, affecting their reactivity, stability, and interaction with biological systems.
Results
The incorporation of octafluorobiphenylene in nanoparticles has shown to enhance their performance in applications such as wastewater treatment and as functional food additives .
Application in Fluorescence-Based Techniques
Scientific Field
Life Sciences
Summary of Application
The fluorescence properties of octafluorobiphenylene derivatives are utilized in life sciences for basic research and clinical applications, including disease diagnosis and monitoring .
Methods of Application
Fluorescent octafluorobiphenylene-based compounds can be used as probes in cell sorting and imaging techniques, providing high sensitivity and specificity.
Results
These applications have led to advancements in clinical diagnostics and have improved the understanding of cellular processes .
Application in Organic Small Molecule Fluorescent Probes
Scientific Field
Biomedical Research
Summary of Application
Octafluorobiphenylene’s unique optical properties make it suitable for the design of organic small molecule fluorescent probes, widely used in biomedical research, environmental monitoring, and food safety .
Methods of Application
The compound is incorporated into the molecular structure of probes that can detect specific biomolecules or environmental contaminants with high precision.
Results
The development of these probes has significantly contributed to the fields of medical diagnostics, environmental analysis, and food quality control .
Eigenschaften
IUPAC Name |
1,2,3,4,5,6,7,8-octafluorobiphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F8/c13-5-1-2(6(14)10(18)9(5)17)4-3(1)7(15)11(19)12(20)8(4)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKQSUKECBDFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379720 | |
| Record name | Octafluorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octafluorobiphenylene | |
CAS RN |
13628-92-7 | |
| Record name | Octafluorobiphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B79555.png)
![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)
![5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B79560.png)
![1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B79561.png)
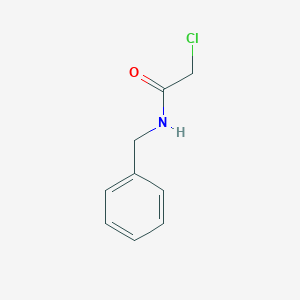
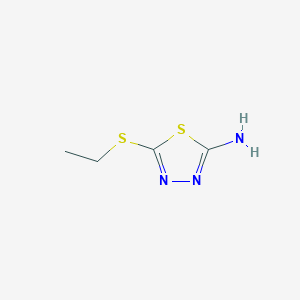
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
